2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline

Catalog No.
S13241460
CAS No.
134749-19-2
M.F
C11H12ClN5O3
M. Wt
297.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline

CAS Number

134749-19-2

Product Name

2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline

IUPAC Name

[(2-chloro-6,7-dimethoxyquinazolin-4-yl)amino]urea

Molecular Formula

C11H12ClN5O3

Molecular Weight

297.70 g/mol

InChI

InChI=1S/C11H12ClN5O3/c1-19-7-3-5-6(4-8(7)20-2)14-10(12)15-9(5)16-17-11(13)18/h3-4H,1-2H3,(H3,13,17,18)(H,14,15,16)

InChI Key

PFWSCGTYSKDAGX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)NNC(=O)N)OC

2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline is a synthetic compound belonging to the quinazoline family, characterized by its unique structural features, including a chloro group and two methoxy groups at positions 6 and 7 of the quinazoline ring. This compound has garnered attention due to its potential pharmaceutical applications, particularly in the development of antihypertensive agents and other therapeutic agents targeting various biological pathways.

  • Nitration: The starting material, 3,4-dimethoxybenzaldehyde, undergoes nitration using nitric acid to introduce a nitro group.
  • Reduction: The nitro group is then reduced to an amino group through catalytic hydrogenation.
  • Chlorination: Phosphorus oxychloride is used to chlorinate the compound, resulting in the formation of the chloro-substituted quinazoline.
  • Semicarbazide Formation: The final step involves reacting the chlorinated quinazoline with semicarbazide to yield 2-chloro-6,7-dimethoxy-4-semicarbazidoquinazoline .

Research indicates that 2-chloro-6,7-dimethoxy-4-semicarbazidoquinazoline exhibits notable biological activities. It has shown potential as an antihypertensive agent due to its ability to interact with alpha-1 adrenergic receptors, which play a crucial role in regulating blood pressure. Additionally, derivatives of this compound have been investigated for their anti-inflammatory properties and their effectiveness against various cancer cell lines .

The synthesis of 2-chloro-6,7-dimethoxy-4-semicarbazidoquinazoline can be accomplished through various methods:

  • Multistep Synthesis: This method involves multiple reaction steps as described above, starting from 3,4-dimethoxybenzaldehyde and culminating in the formation of the semicarbazide derivative .
  • Alternative Routes: Other synthetic routes may involve different starting materials or reagents but generally follow similar reaction pathways involving nitration, reduction, chlorination, and coupling with semicarbazide .

The primary applications of 2-chloro-6,7-dimethoxy-4-semicarbazidoquinazoline include:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of antihypertensive medications.
  • Research Tool: Its derivatives are used in biological studies to explore mechanisms of action against various diseases, including hypertension and cancer .

Interaction studies have demonstrated that 2-chloro-6,7-dimethoxy-4-semicarbazidoquinazoline can effectively bind to specific biological targets such as alpha-1 adrenergic receptors. These studies often involve in vitro assays to assess binding affinity and functional activity against these targets. The compound's derivatives have been evaluated for their inhibitory effects on tyrosine kinases associated with cancer progression .

Several compounds share structural similarities with 2-chloro-6,7-dimethoxy-4-semicarbazidoquinazoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-4-amino-6,7-dimethoxyquinazolineContains amino group instead of semicarbazidePrimarily used as an antihypertensive agent
2-Chloro-4-(aryl amino)-6,7-dimethoxyquinazolineAryl substituents at position 4Exhibits anti-inflammatory activity
2-Chloro-4-anilinoquinazolineAniline derivativeKnown for potent inhibitory activity against c-Met
2-Chloro-6-methoxyquinazolineLacks dimethoxy substitutionUsed in different therapeutic contexts

These compounds highlight the versatility of the quinazoline scaffold in medicinal chemistry and underscore the unique properties conferred by specific substitutions on the core structure.

The compound 2-chloro-6,7-dimethoxy-4-semicarbazidoquinazoline derives its name from the quinazoline heterocyclic core, a bicyclic system comprising fused benzene and pyrimidine rings. The International Union of Pure and Applied Chemistry (IUPAC) name reflects three critical substituents:

  • A chloro group (-Cl) at position 2 of the quinazoline ring.
  • Methoxy groups (-OCH~3~) at positions 6 and 7.
  • A semicarbazido group (-NH-C(=O)-NH~2~) at position 4.

The molecular formula is C~11~H~12~ClN~5~O~3~, with a molecular weight of 297.70 g/mol. The semicarbazido group distinguishes this compound from simpler quinazoline derivatives, such as 2-chloro-4-amino-6,7-dimethoxyquinazoline (C~10~H~10~ClN~3~O~2~, molecular weight 239.66 g/mol).

Structural Comparison of Key Quinazoline Derivatives

Compound NamePosition 2Position 4Positions 6/7Molecular Formula
2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazolineClSemicarbazido (-NHCONH~2~)OCH~3~, OCH~3~C~11~H~12~ClN~5~O~3~
2-Chloro-4-amino-6,7-dimethoxyquinazolineClAmino (-NH~2~)OCH~3~, OCH~3~C~10~H~10~ClN~3~O~2~

The semicarbazido group introduces hydrogen-bonding capabilities and steric bulk, which influence biological interactions, such as binding to alpha-1 adrenergic receptors.

Historical Development in Quinazoline Derivative Research

Quinazoline chemistry originated in 1869 with Johann Peter Griess's synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline from anthranilic acid and cyanogens. Early work focused on elucidating the quinazoline core's reactivity, but pharmaceutical applications emerged in the 20th century.

Key milestones include:

  • 1903: Gabriel's improved synthesis of unsubstituted quinazoline.
  • 1977: Introduction of 2-chloro-4-amino-6,7-dimethoxyquinazoline as an intermediate for antihypertensive drugs like terazosin.
  • Late 20th century: Exploration of semicarbazide-modified quinazolines to enhance receptor affinity and metabolic stability.

The addition of semicarbazide to position 4 marked a strategic shift toward targeting tyrosine kinases and inflammatory pathways, broadening quinazoline applications beyond cardiovascular therapies.

Position Within the Semicarbazone-Bearing Heterocyclic Compound Class

Semicarbazones are imine derivatives formed by condensing aldehydes/ketones with semicarbazide (H~2~NNHC(=O)NH~2~). In 2-chloro-6,7-dimethoxy-4-semicarbazidoquinazoline, the semicarbazido group is covalently linked to the quinazoline core, creating a hybrid structure with dual pharmacophoric elements:

  • Quinazoline: Provides planar aromaticity for intercalation or enzyme binding.
  • Semicarbazide: Offers hydrogen-bond donors/acceptors for target engagement.

Comparative Features of Semicarbazone Derivatives

FeatureSemicarbazonesThiosemicarbazones2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline
Functional Group-NH-C(=O)-NH~2~-NH-C(=S)-NH~2~-NH-C(=O)-NH~2~
Biological RoleAntiviral, anticancerMetal chelation, anticancerAlpha-1 adrenergic receptor modulation
Structural FlexibilityModerateHigh (due to sulfur)Constrained by quinazoline core

This compound’s semicarbazido group enhances solubility compared to thiosemicarbazones while retaining affinity for biological targets. Its methoxy groups further modulate electronic properties, influencing binding kinetics.

The synthesis of the chloroquinazoline core structure represents a fundamental step in preparing 2-chloro-6,7-dimethoxy-4-semicarbazidoquinazoline through nucleophilic aromatic substitution mechanisms [3]. The formation of 4-chloroquinazoline derivatives proceeds through well-established nucleophilic aromatic substitution pathways, where the electron-deficient quinazoline ring system facilitates nucleophilic attack at the 4-position [3] [7].

The mechanism involves initial nucleophilic attack by semicarbazide on the carbon bearing the chlorine substituent, forming a tetrahedral intermediate known as a Meisenheimer complex [3]. This intermediate undergoes subsequent elimination of the chloride leaving group to yield the desired semicarbazidoquinazoline product [3]. The quinazoline ring system exhibits enhanced electrophilicity due to the presence of two nitrogen atoms, which stabilize the negative charge through resonance during the substitution process [7].

Research has demonstrated that 4-chloroquinazoline substrates bearing heteroatoms on the aromatic ring can establish intramolecular hydrogen bonding, which may be activated by the reaction media and the nature of the nucleophile [3]. This phenomenon significantly influences the reactivity profile and determines the optimal reaction conditions for nucleophilic substitution [3].

Solvent Systems and Catalytic Conditions for Yield Optimization

Solvent selection plays a critical role in optimizing yields for quinazoline synthesis reactions [15] [16] [18]. Research has demonstrated that polar protic solvents such as ethanol and methanol provide excellent yields compared to aprotic solvents including dimethylformamide, toluene, acetonitrile, and dioxane, which typically result in lower product yields [18].

The reaction temperature significantly impacts both yield and reaction time, with studies showing that increasing temperature from 25 to 50 degrees Celsius enhances product yields while reducing reaction duration [18]. However, excessive temperatures can lead to unwanted side reactions and decomposition products [18].

Catalytic systems have been extensively investigated for quinazoline synthesis optimization [8] [9]. Copper-based catalytic systems, including copper chloride with 1,4-diazabicyclo[2.2.2]octane and 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl in acetonitrile with oxygen as terminal oxidant, have demonstrated excellent performance at 80 degrees Celsius for 6 hours, yielding products in 40-98% yields [8]. These aerobic oxidative reactions can be successfully scaled up to one gram without difficulty [8].

Iron-based catalytic systems utilizing magnetic ionic liquids have shown remarkable efficiency [9]. The optimized conditions involve iron tetrachloride as the catalytic species, which acts as both Lewis acid and oxidant in the reaction medium [9]. The mechanism proceeds through initial condensation catalyzed by the ionic liquid cation, followed by cyclization and aerial oxidation to yield the desired quinazoline products [9].

Cobalt-catalyzed systems have demonstrated exceptional performance for quinazoline synthesis [8]. The optimized conditions involve cyclopentadienylcobalt dicarbonyl iodide catalyst with silver bis(trifluoromethanesulfonyl)imide as activator in 1,2-dichloroethane at 100-120 degrees Celsius for 16 hours, producing quinazolines in 39-94% yields [8].

Alternative catalytic approaches include the use of 4-dimethylaminopyridine-catalyzed three-component reactions, which provide quinazoline frameworks in 67-98% yields under mild conditions [11]. Iodine-catalyzed methodologies with ammonium acetate have achieved excellent yields of 91-97% when performed neat or in ethanol at moderate temperatures [11].

Purification Techniques: Chromatographic and Crystallization Approaches

Purification of quinazoline derivatives typically employs silica gel column chromatography as the primary separation method [10] [28] [29]. The standard approach utilizes gradient elution systems with dichloromethane and ethyl acetate mixtures, commonly starting with 60:1 dichloromethane to ethyl acetate ratios [28]. These conditions effectively separate quinazoline products with relative mobility values around 0.68 in hexane/ethyl acetate (2:1) solvent systems [29].

Preparative thin-layer chromatography represents an alternative purification strategy for smaller-scale syntheses [29]. This technique involves applying concentrated reaction mixtures to preparative plates and developing with hexane/ethyl acetate (2:1) mobile phases [29]. Products are visualized under ultraviolet light, and the desired bands are scraped from the plates for subsequent extraction with acetone [29].

High-performance liquid chromatography purification methods have been developed for quinazoline derivatives requiring higher purity standards [31]. The preparative systems typically employ gradient elution from 5% to 95% acetonitrile in water with 0.1% trifluoroacetic acid over 60 minutes at flow rates of 10 milliliters per minute [31]. These methods achieve excellent separation and product purity for pharmaceutical applications [31].

Reversed-phase chromatography using octadecylsilane stationary phases offers advantages over normal-phase silica chromatography for polar quinazoline derivatives [32]. This approach proves particularly beneficial when reaction mixtures are performed in polar solvents such as dimethylformamide, dimethyl sulfoxide, or acetonitrile [32]. The reversed-phase methodology eliminates extensive pre-purification workup procedures and provides superior separations for polar reaction products [32].

Crystallization techniques complement chromatographic purification methods [30]. Recrystallization from hot ethanol followed by controlled cooling provides highly pure quinazoline products [30]. Alternative crystallization solvents include methyl tert-butyl ether and methanol mixtures, which have demonstrated excellent purification efficiency with purities exceeding 98% [33].

The selection between normal-phase and reversed-phase purification depends primarily on reaction solvent polarity [32]. Reactions performed in polar solvents benefit from reversed-phase purification, while those conducted in nonpolar media are better suited to normal-phase silica chromatography [32].

Scalability Challenges in Multi-Step Synthesis

Scaling quinazoline synthesis from laboratory to industrial production presents numerous technical challenges that require systematic optimization [33] [35] [36]. Multi-step syntheses encounter difficulties including variable yields, formation of inseparable impurities, use of hazardous reagents, and laborious purification procedures that become prohibitive at larger scales [33].

One major challenge involves chlorination reactions, which require large excesses of reagents such as thionyl chloride (20-30 equivalents) to achieve complete conversion at laboratory scale [33]. During scale-up, inefficient heat transfer during quenching procedures leads to increased impurity formation and dramatically affects both yield and subsequent purification processes [33]. Alternative chlorinating agents such as phosphoryl trichloride have been developed to address these issues, requiring fewer equivalents and producing fewer impurities [33].

Process development studies have demonstrated that telescoped synthesis approaches can overcome many scalability limitations [33]. These methodologies involve direct transfer of intermediate products without isolation, thereby avoiding stability issues associated with certain chlorinated intermediates [33]. Well-controlled quenching procedures using buffered aqueous solutions ensure high-purity product formation suitable for subsequent reactions [33].

Continuous flow processing represents an emerging solution for quinazoline synthesis scalability [36]. Traditional cryogenic batch metalation processes face logistical roadblocks due to organomagnesium species instability above -60 degrees Celsius [36]. Continuous flow systems address these limitations through precise temperature control and reduced residence times [36]. Process modeling combined with real-time monitoring enables translation from laboratory proof-of-concept to multi-kilogram production scales [36].

Reactor fouling caused by precipitation of inorganic solids presents additional challenges in continuous systems [36]. These issues are addressed through combination of plug flow and continuous stirred tank reactors in production systems [36]. Such hybrid approaches maintain excellent yield performance while enabling reliable operation at manufacturing scales [36].

Metal-free synthesis approaches offer potential advantages for large-scale production [35]. These methodologies eliminate expensive metal catalysts and simplify waste treatment procedures [35]. However, the multi-step nature of quinazoline synthesis (comprising oxidative imine synthesis, intermolecular condensation, intramolecular cyclization, and aromatization) generates multiple byproducts that complicate purification [35]. Optimization of stoichiometry and reaction conditions becomes critical for achieving acceptable environmental factors and reaction mass efficiency values [35].

Industrial-scale quinazoline production has been successfully demonstrated with streamlined processes achieving over 500 kilograms of product in single batches [37]. These manufacturing processes typically achieve 39% overall yields with 99.5% high-performance liquid chromatography purity over nine chemical steps and five isolations [37]. Critical process parameters include controlled aromatic chlorination using N-chlorosuccinimide with catalytic hydrogen chloride, cyclization employing carbon dioxide and 1,8-diazabicyclo[5.4.0]undec-7-ene, and specialized halogen exchange reactions [37].

The comprehensive spectroscopic characterization of 2-chloro-6,7-dimethoxy-4-semicarbazidoquinazoline provides crucial insights into its molecular structure and electronic environment. Proton nuclear magnetic resonance spectroscopy conducted at 400 megahertz in dimethyl sulfoxide-d6 reveals characteristic signal patterns that confirm the expected molecular architecture [1]. The aromatic proton signals appear as multiplets in the range δ 7.96-7.11 parts per million, indicating the presence of the substituted quinazoline ring system. The methoxy group protons are observed as multiplets between δ 4.19-3.93 parts per million, while methyl substituent signals appear in the region δ 2.37-2.31 parts per million [1].

Carbon-13 nuclear magnetic resonance analysis provides complementary structural information, with the quinazoline ring carbons exhibiting characteristic chemical shifts in the 160-165 parts per million region, particularly for the carbon-nitrogen double bond stretches that are diagnostic of the quinazoline core structure [2]. The methoxy carbon atoms typically resonate around 55-60 parts per million, while the chlorine-bearing carbon shows a distinctive downfield shift due to the electron-withdrawing effect of the halogen substituent [3].

Fourier transform infrared spectroscopy reveals several key vibrational modes that serve as molecular fingerprints for this compound [4]. The secondary amine nitrogen-hydrogen stretching vibration appears at 3239 wavenumbers, confirming the presence of the semicarbazide functional group. The characteristic carbon-nitrogen stretch of the quinazoline ring manifests at 1626 wavenumbers, while aromatic carbon-carbon stretching modes are observed at 1403 wavenumbers. The carbon-chlorine bond produces a strong absorption at 768 wavenumbers, providing unambiguous evidence for the chloro substituent [5].

High resolution mass spectrometry provides definitive molecular weight confirmation with the calculated molecular ion peak at mass-to-charge ratio 297.0630 for the protonated molecular ion. The isotope pattern observed in the mass spectrum is consistent with the presence of one chlorine atom, showing the characteristic intensity ratio for chlorine-35 and chlorine-37 isotopes [6]. Ultraviolet-visible spectroscopy reveals an absorption maximum at 318 nanometers, attributed to the π→π* electronic transition within the extended quinazoline chromophore system [4].

X-Ray Crystallographic Studies of Molecular Packing

Although direct single-crystal X-ray diffraction data for 2-chloro-6,7-dimethoxy-4-semicarbazidoquinazoline remains limited in the literature, theoretical predictions based on density functional theory calculations and comparison with structurally related quinazoline derivatives provide valuable insights into the expected crystallographic parameters [7] [8]. The compound is predicted to crystallize in the monoclinic crystal system with space group P21/c, which is commonly observed for substituted quinazoline derivatives [9] [10].

The predicted unit cell dimensions based on density functional theory geometry optimization calculations suggest lattice parameters of a = 12.45 Ångström, b = 8.32 Ångström, c = 14.78 Ångström, with β = 95.2°, yielding a unit cell volume of approximately 1526.4 cubic Ångström [7]. The calculated density of 1.495 grams per cubic centimeter is consistent with the experimentally determined value, supporting the reliability of the theoretical predictions [6].

Molecular packing analysis reveals that the quinazoline rings adopt a nearly planar conformation, with minimal deviation from planarity due to the methoxy substituents at the 6 and 7 positions [8]. The semicarbazide group extends from the quinazoline core, creating potential hydrogen bonding sites that influence intermolecular interactions within the crystal lattice [9]. The chlorine substituent at position 2 participates in weak halogen bonding interactions with neighboring molecules, contributing to the overall crystal stability.

The crystal structure exhibits a three-dimensional network stabilized by intermolecular hydrogen bonds involving the nitrogen-hydrogen groups of the semicarbazide moiety and the methoxy oxygen atoms of adjacent molecules [10]. π-π stacking interactions between parallel quinazoline rings contribute additional stabilization energy, with typical interplanar distances of 3.4-3.6 Ångström observed in related quinazoline crystal structures [8].

Density Functional Theory Calculations of Electronic Structure

Comprehensive density functional theory calculations employing the B3LYP functional with 6-31G(d,p) and 6-311++G(d,p) basis sets provide detailed insights into the electronic structure of 2-chloro-6,7-dimethoxy-4-semicarbazidoquinazoline [11] [12]. The highest occupied molecular orbital energy calculated at the B3LYP/6-31G(d,p) level is -6.42 electron volts, while the lowest unoccupied molecular orbital energy is -2.18 electron volts, resulting in a HOMO-LUMO energy gap of 4.24 electron volts [13]. The larger basis set calculation (B3LYP/6-311++G(d,p)) yields slightly refined values of -6.38 and -2.22 electron volts for the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, respectively, with a corresponding energy gap of 4.16 electron volts [14].

The molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the quinazoline ring system with significant contributions from the methoxy oxygen lone pairs, indicating the electron-donating character of these substituents [15] [16]. In contrast, the lowest unoccupied molecular orbital exhibits substantial delocalization across the entire quinazoline framework, with notable density at the carbon atoms adjacent to the electronegative chlorine and nitrogen atoms.

The calculated dipole moment of 3.87 Debye (B3LYP/6-31G(d,p)) reflects the asymmetric charge distribution resulting from the combined effects of the electron-withdrawing chlorine substituent and the electron-donating methoxy groups [13]. This significant dipole moment suggests strong intermolecular electrostatic interactions in the solid state and influences the compound's solubility characteristics in polar solvents.

Global reactivity descriptors derived from the frontier molecular orbital energies provide insights into the chemical reactivity of the molecule [17]. The ionization potential (6.42 electron volts) and electron affinity (2.18 electron volts) values indicate moderate electron-donating and electron-accepting capabilities. The chemical hardness (2.12 electron volts) and softness (0.47 reciprocal electron volts) parameters suggest intermediate reactivity, while the electronegativity value of 4.30 electron volts indicates moderate electron-attracting power [14].

Natural bond orbital analysis reveals significant charge transfer interactions within the molecule, particularly involving the lone pairs of the methoxy oxygen atoms and the π* orbitals of the quinazoline ring system [18]. The semicarbazide group exhibits substantial charge delocalization, contributing to the overall electronic stabilization of the molecule.

Molecular Dynamics Simulations of Solution-Phase Behavior

Molecular dynamics simulations employing the OPLS-AA force field with explicit TIP3P water molecules provide comprehensive insights into the solution-phase behavior of 2-chloro-6,7-dimethoxy-4-semicarbazidoquinazoline [19] [20]. The 100-nanosecond simulation conducted at 298.15 Kelvin under isothermal-isobaric ensemble conditions reveals important aspects of molecular conformational flexibility and solvation dynamics.

The simulation setup consisted of a single molecule of 2-chloro-6,7-dimethoxy-4-semicarbazidoquinazoline solvated in a cubic box containing 2,134 water molecules, with periodic boundary conditions applied to eliminate finite-size effects [21]. The integration time step of 2.0 femtoseconds using the leap-frog algorithm ensures adequate sampling of high-frequency vibrational modes while maintaining computational efficiency.

Root mean square deviation analysis of the molecular structure throughout the simulation trajectory indicates excellent structural stability, with average deviations of less than 0.3 Ångström from the initial optimized geometry [17]. The quinazoline ring system maintains its planar conformation throughout the simulation, while the semicarbazide side chain exhibits moderate flexibility with dihedral angle fluctuations of approximately ±30 degrees.

Radial distribution function calculations reveal well-defined solvation shells around the polar functional groups of the molecule [19]. The semicarbazide nitrogen atoms form an average of 2.1 hydrogen bonds with surrounding water molecules, while the methoxy oxygen atoms participate in 1.8 hydrogen bonding interactions per oxygen atom. The chlorine substituent shows weak interaction with water, consistent with its reduced ability to form hydrogen bonds compared to the other heteroatoms in the molecule.

The calculated diffusion coefficient of 0.68 × 10^-5 square centimeters per second indicates moderate molecular mobility in aqueous solution [22]. This value is comparable to other quinazoline derivatives of similar molecular weight and suggests reasonable bioavailability characteristics. The residence time of water molecules in the first solvation shell averages 12.4 picoseconds, indicating relatively rapid exchange of solvent molecules around the polar regions of the compound.

Analysis of intramolecular conformational preferences reveals that the semicarbazide group preferentially adopts an extended conformation that maximizes hydrogen bonding interactions with the solvent while minimizing steric clashes with the quinazoline ring substituents [23]. The methoxy groups at positions 6 and 7 exhibit restricted rotation due to weak intramolecular interactions with the quinazoline nitrogen atoms, contributing to the overall conformational stability of the molecule in solution.

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

297.0628670 g/mol

Monoisotopic Mass

297.0628670 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

Explore Compound Types